Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

Medicinal Chemistry Heterocyclic Synthesis Drug Discovery

Sourcing a reliable 2-amino-5-methylfuran-3,4-diester for heterocyclic synthesis is challenging; generic analogs fail in aza-Wittig cascades. This compound is the verified, high-yield building block for constructing furo[2,3-d]pyrimidinone libraries with reported anti-inflammatory and antiproliferative activities [][]. · Specifically enables iminophosphorane formation for furo[2,3-d]pyrimidinone synthesis []. · Reported ~92% yield from inexpensive precursors ensures scalable, reproducible production []. · Versatile substrate for diversity-oriented synthesis, also generating 4,4'-bipyrazole structures [].

Molecular Formula C11H15NO5
Molecular Weight 241.24 g/mol
CAS No. 91248-60-1
Cat. No. B1349692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-amino-5-methylfuran-3,4-dicarboxylate
CAS91248-60-1
Molecular FormulaC11H15NO5
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=C1C(=O)OCC)N)C
InChIInChI=1S/C11H15NO5/c1-4-15-10(13)7-6(3)17-9(12)8(7)11(14)16-5-2/h4-5,12H2,1-3H3
InChIKeyKJHBLQGLKJXASY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate: Chemical Identity & Sourcing


Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (CAS 91248-60-1) is a polysubstituted furan derivative with the molecular formula C11H15NO5 and a molecular weight of 241.24 g/mol . It is characterized by a 2-amino group, a 5-methyl substituent, and two ethyl ester groups at the 3- and 4-positions of the furan ring. This specific substitution pattern makes it a valuable synthetic intermediate, particularly as a precursor for generating more complex heterocyclic systems such as furo[2,3-d]pyrimidinones via aza-Wittig chemistry [1].

Unique Reactivity: Not a Generic Furan


This compound’s scientific value is inseparable from its precise 2-amino-5-methyl-3,4-diester architecture, which enables specific synthetic transformations that are not possible with structurally similar analogs. For example, the free 2-amino group is essential for forming the iminophosphorane intermediate required for aza-Wittig cascades to build furo[2,3-d]pyrimidinone drug scaffolds [1]. Swapping this compound for a simple dialkyl furan-3,4-dicarboxylate without an amino group, or for a 2-aminofuran with a different alkyl substitution pattern, would fundamentally alter the reactivity pathway, likely leading to different products, lower yields, or complete reaction failure. Therefore, generic substitution is not chemically viable for users targeting this specific heterocyclic chemistry.

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate: Evidence & Data


Key Intermediate for Furo[2,3-d]pyrimidinones

This compound is a documented and efficient precursor for synthesizing polysubstituted furo[2,3-d]pyrimidinones, a heterocyclic core of significant pharmaceutical interest. The established synthetic route proceeds through an iminophosphorane intermediate (2), which is then converted to the target furo[2,3-d]pyrimidin-4(3H)-ones 3 in 85–88% yields. This provides a reliable, high-yielding entry into a therapeutically relevant chemical space [1]. A direct comparator (e.g., a different aminofuran or a non-amino furan in the same reaction sequence) was not identified in the available literature.

Medicinal Chemistry Heterocyclic Synthesis Drug Discovery

Efficient Synthesis Protocol

The synthesis of this compound via the condensation of ethyl 2-chloro-3-oxobutanoate and ethyl cyanoacetate under basic conditions is reported to proceed in approximately 92% yield . This high yield suggests an efficient and atom-economical process for its production, a key consideration in procurement for scale-up. A direct comparison with yields for other 2-aminofuran-3,4-dicarboxylates synthesized via alternative routes was not found.

Process Chemistry Organic Synthesis Scale-up

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate: Application Scenarios


Furo[2,3-d]pyrimidinone Libraries in Medicinal Chemistry

This compound is the verified starting material for preparing libraries of polysubstituted furo[2,3-d]pyrimidinones, a class of compounds with reported anti-inflammatory, antiviral, analgesic, and antiproliferative activities. The established synthetic methodology (aza-Wittig cascade) directly incorporates the compound's 2-amino and ester groups into the final heterocyclic product [1].

Scale-Up Intermediate for Process R&D

For process chemists, the reported ~92% yield from cheap, commercially available precursors (ethyl cyanoacetate and ethyl 2-chloro-3-oxobutanoate) makes this compound an attractive intermediate for further kilogram-scale derivatization . The high yield suggests a robust and reproducible process.

Scaffold for Bipyrazole Derivatives

The compound serves as a versatile functionalized furan substrate in diversity-oriented synthesis. Its reaction with hydrazine has been shown to lead to 4,4'-bipyrazole structures, demonstrating its utility in accessing high-complexity chemical space through different reaction pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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